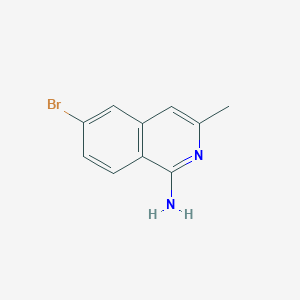

6-Bromo-3-methylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

6-bromo-3-methylisoquinolin-1-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13) |

InChI Key |

UGSOVMNWHPNVEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Methylisoquinolin 1 Amine and Its Analogs

Strategies for Constructing the Isoquinoline (B145761) Ring System

The formation of the isoquinoline skeleton is the foundational step in the synthesis of 6-Bromo-3-methylisoquinolin-1-amine (B6159412). Several classical and modern synthetic methods are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

These named reactions are cornerstone methods for isoquinoline synthesis, relying on the intramolecular cyclization of appropriately substituted acyclic precursors.

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. jk-sci.comwikipedia.org A dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), facilitates the intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. jk-sci.comorganic-chemistry.org This intermediate can then be oxidized to the corresponding aromatic isoquinoline. The reaction is particularly effective for arenes that are electron-rich, as electron-donating groups on the aromatic ring facilitate the cyclization. jk-sci.com To achieve the 3-methyl substitution pattern of the target molecule, an N-acetyl-β-arylethylamine would be the required precursor.

Pictet-Spengler Reaction : This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org It is a special case of the Mannich reaction and typically yields a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgquimicaorganica.org Subsequent oxidation is required to obtain the fully aromatic isoquinoline ring. The reaction is widely used in the synthesis of natural products and their analogs. nih.govaalto.fi The success of the cyclization is dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles or pyrroles react under mild conditions, whereas less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org

Pomeranz-Fritsch Reaction : This synthesis uses a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine to form the isoquinoline ring system under strong acid catalysis, such as concentrated sulfuric acid. organicreactions.orgwikipedia.orgacs.org The process occurs in two main stages: the initial condensation to form a benzalaminoacetal (a Schiff base), followed by the acid-induced cyclization and aromatization. wikipedia.orgchemistry-reaction.com A key advantage of this method is its potential to create isoquinolines with substitution patterns that are difficult to obtain through other classical methods. organicreactions.org

| Reaction | Starting Materials | Key Reagents | Primary Product | Ref. |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | jk-sci.com, organic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline | organicreactions.org, wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | organicreactions.org, wikipedia.org |

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for constructing heterocyclic systems with high efficiency and selectivity. researchgate.net Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and nickel (Ni) have been successfully employed in C-H activation and annulation strategies to build the isoquinoline scaffold. researchgate.netacs.orgmdpi.com

These methods often involve the reaction of a substituted arene containing a directing group (such as an oxime or imine) with an alkyne or alkene. acs.orgorganic-chemistry.org The transition metal catalyst facilitates the cleavage of a C-H bond on the aromatic ring and subsequent insertion of the coupling partner, leading to the annulated isoquinoline product. mdpi.com These reactions are prized for their high atom economy and ability to generate complex, polysubstituted isoquinolines in a single step. researchgate.net For instance, rhodium(III)-catalyzed C-H activation of oximes and their subsequent cyclization with alkynes provides a direct route to multisubstituted isoquinolines. acs.orgorganic-chemistry.org

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures for constructing substituted isoquinolines have been developed. These often combine classical reactions or transition-metal catalysis in a sequential or cascade fashion.

For example, a versatile one-pot method involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This sequence generates an intermediate that can be trapped with different electrophiles to produce a wide array of highly substituted isoquinolines. nih.gov Another approach utilizes a palladium-catalyzed α-arylation of a ketone enolate, followed by in situ trapping with an electrophile and subsequent aromatization with ammonium (B1175870) chloride to yield polysubstituted isoquinolines. acs.org Such multi-component strategies allow for the rapid assembly of complex molecular architectures from simple precursors. nih.govacs.org

Regioselective Introduction of the Bromine Substituent at C-6

Achieving the correct regiochemistry of halogenation is a critical challenge in the synthesis of this compound. The electronic properties of the isoquinoline ring direct electrophilic substitution primarily to the C5 and C8 positions. youtube.com Therefore, direct bromination is often unselective, necessitating alternative strategies.

Direct electrophilic halogenation of the unsubstituted isoquinoline ring with reagents like bromine typically results in a mixture of 5-bromo- and 8-bromoisoquinoline, with the 5-bromo isomer usually being the major product. youtube.com Achieving selective bromination at the C-6 position is not feasible through this direct approach on an unsubstituted isoquinoline.

However, the substitution pattern on the ring can influence the regioselectivity of halogenation. For instance, a cost-effective method for direct halogenation at the C4 position has been developed via a dearomatization-rearomatization strategy. acs.org While this highlights the possibility of altering regioselectivity, protocols specifically for direct C-6 bromination are not commonly reported due to the inherent electronic preferences of the isoquinoline nucleus. The presence of activating groups on the benzene (B151609) portion of the heterocycle can direct bromination, as seen in the regioselective bromination of 6-hydroxytetrahydroisoquinolines to give the 5-bromo product. researchgate.net

A more reliable and widely used strategy to ensure the correct placement of the bromine atom at the C-6 position is to incorporate it into one of the starting materials before the cyclization reaction. By using a benzene-derived precursor that already contains a bromine atom at the position that will become C-6 of the isoquinoline, the issue of regioselectivity during a late-stage halogenation is completely avoided.

For example, starting a Bischler-Napieralski synthesis with a β-(4-bromo-phenyl)ethylamide or a Pomeranz-Fritsch synthesis with a 4-bromobenzaldehyde (B125591) would lead to the formation of a 6-bromoisoquinoline (B29742) skeleton. This approach has been successfully applied in the synthesis of various 6-bromoquinoline (B19933) and isoquinoline derivatives. atlantis-press.comresearchgate.net A documented synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid utilizes 3-bromophenylacetonitrile (B52883) as the starting material, which undergoes reduction, amidation, and then cyclization to form the 6-bromo substituted ring system. google.com This precursor-based strategy offers a robust and predictable method for controlling the final substitution pattern of the target molecule.

Palladium-Catalyzed Cross-Coupling for Bromine Incorporation

The introduction of a bromine atom at the C-6 position of the isoquinoline core is a crucial step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this transformation, offering high efficiency and regioselectivity. These methods typically involve the coupling of an appropriately functionalized isoquinoline precursor with a bromine source.

Another approach involves the direct C-H functionalization of the isoquinoline ring. While direct C-H bromination can be challenging, palladium catalysis can facilitate this transformation. However, the inherent reactivity of the isoquinoline ring often leads to a mixture of products. Therefore, the development of highly regioselective methods remains an active area of research.

The table below summarizes key aspects of palladium-catalyzed reactions relevant to the synthesis of bromo-substituted isoquinolines.

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂/Walphos SL-W002–1 | o-(1-alkynyl)-benzaldimines and phenyl trifluoromethanesulfonates | Asymmetric Larock isoquinoline synthesis, affording axially chiral 3,4-disubstituted isoquinolines. acs.org |

| Palladium catalyst | Enolates and ortho-functionalized aryl halides | Sequential α-arylation and cyclization to form polysubstituted isoquinolines. rsc.orgnih.gov |

| Palladium catalyst | Alkyne-tethered aryl iodides and o-bromobenzoic acids | Cascade decarboxylative cyclization for the synthesis of fused isoquinolinones. researchgate.net |

Methods for Introducing the Methyl Group at C-3

The presence of a methyl group at the C-3 position significantly influences the biological activity of many isoquinoline derivatives. Several synthetic strategies have been developed to introduce this functionality, either during the construction of the isoquinoline ring or as a post-cyclization modification.

Methylation Strategies During Ring Construction

Incorporating the C-3 methyl group during the cyclization process is an efficient strategy that often involves the use of precursors already containing the required methyl functionality.

One such method involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. This approach provides a direct route to 3-substituted isoquinolines. harvard.edu The versatility of this method allows for the synthesis of a wide range of derivatives by varying the nitrile component.

Another strategy utilizes the reaction of 2-alkynylbenzaldehyde derivatives with β-cyanocarbene complexes. nih.gov This reaction proceeds through the formation of an isobenzofuran (B1246724) followed by an intramolecular Diels-Alder reaction with the nitrile, ultimately leading to the isoquinoline ring system with the desired substituent at the C-3 position. nih.gov

Post-Cyclization Methylation Techniques

Alternatively, the methyl group can be introduced after the formation of the isoquinoline ring. This approach offers flexibility, allowing for the modification of a common isoquinoline intermediate.

One method involves the phosphite-mediated photochemical rsc.orgchemrxiv.org N to C rearrangement. In this process, N-alkylation of an isoquinoline followed by photochemical rearrangement can lead to meta-C–H (C4) alkylation. nih.gov While this specific example demonstrates C-4 alkylation, similar principles can be applied to target other positions, including C-3, by carefully selecting the starting materials and reaction conditions. For instance, methyl substitution at the C3 position has been shown to yield the meta-benzylated product under prolonged irradiation. nih.gov

Formation of the Amino Group at C-1

The introduction of an amino group at the C-1 position is a key step in the synthesis of this compound and its analogs. This transformation can be achieved through direct amination methods or by converting other functional groups into a primary amine.

Direct Amination Approaches (e.g., Chichibabin reaction, metal-free amination)

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. slideshare.netgoogle.comgoogle.comresearchgate.netscientificupdate.com This reaction typically involves the treatment of the heterocycle with an alkali metal amide, such as sodium amide (NaNH₂), in an inert solvent at elevated temperatures. google.comscientificupdate.com For isoquinoline, the amination occurs regioselectively at the C-1 position. slideshare.netresearchgate.net The mechanism involves the nucleophilic addition of the amide anion to the C-1 position, followed by the elimination of a hydride ion. scientificupdate.com

More recently, metal-free amination methods have been developed as a more sustainable alternative. One such protocol describes the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium. rsc.orgchemrxiv.orgresearchgate.net This method is operationally simple, demonstrates high functional group tolerance, and proceeds in a highly regioselective manner. researchgate.net

| Amination Method | Reagents | Key Features |

| Chichibabin Reaction | Sodium amide (NaNH₂) | Direct amination of isoquinoline at the C-1 position. slideshare.netresearchgate.net |

| Metal-Free Amination | 2-(2-oxo-2-arylethyl)benzonitrile, primary/secondary amines | Aqueous medium, high regioselectivity, and functional group tolerance. rsc.orgchemrxiv.orgresearchgate.net |

Conversion of Other Functionalities to the Primary Amine (e.g., from nitriles, amides)

An alternative strategy for introducing the C-1 amino group involves the conversion of other functional groups, such as nitriles or amides, that are already present on the isoquinoline ring.

From Nitriles:

Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by a second hydride addition and subsequent workup with water to yield the primary amine. libretexts.orglibretexts.org This method is a general and effective way to synthesize primary amines. libretexts.org

From Amides:

Similarly, amides can be reduced to amines using LiAlH₄. libretexts.orglibretexts.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is a versatile method for preparing primary, secondary, and tertiary amines. libretexts.org The reduction of a primary amide at the C-1 position of the isoquinoline ring would provide the desired 1-aminoisoquinoline (B73089) derivative.

The following table summarizes the reagents for converting nitriles and amides to primary amines.

| Functional Group | Reagent | Product |

| Nitrile | Lithium aluminum hydride (LiAlH₄) | Primary amine libretexts.orglibretexts.org |

| Amide | Lithium aluminum hydride (LiAlH₄) | Amine libretexts.orglibretexts.orgmasterorganicchemistry.com |

Stereoselective Synthesis of Chiral Isoquinoline Derivatives

The creation of chiral centers in isoquinoline precursors, particularly at the C1 and C3 positions, is paramount for generating specific stereoisomers of compounds like this compound. Various strategies have been developed to achieve this, with a significant focus on asymmetric synthesis. These methods can be broadly categorized into catalyst-controlled and substrate-controlled processes.

A powerful and versatile substrate-controlled method for the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines involves the use of chiral sulfinimines. This approach offers a high degree of stereocontrol in the formation of the key carbon-carbon and carbon-nitrogen bonds that define the chiral centers of the isoquinoline ring.

One notable application of this methodology is the highly diastereoselective addition of lateral lithiated o-tolunitriles to chiral sulfinimines. acs.org This reaction sequence provides a direct route to 1,3-disubstituted tetrahydroisoquinoline precursors. The general strategy is advantageous as it circumvents some of the limitations associated with classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, and it allows for the creation of substitution patterns that are not easily accessible through other means. acs.org

The key step in this synthesis is the diastereoselective addition of a lithiated benzonitrile (B105546) derivative to a chiral N-sulfinylimine. The chirality of the sulfinyl group directs the approach of the nucleophile, leading to the formation of a new stereocenter with high selectivity. Subsequent chemical transformations can then be employed to construct the full tetrahydroisoquinoline ring system.

A representative example of this methodology is the synthesis of cis- and trans-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. acs.org In this synthesis, 2,4-dimethoxy-6-methylbenzonitrile (B1610371) is first lithiated and then reacted with a chiral N-sulfinylimine. This key addition step proceeds with high diastereoselectivity. The resulting sulfinamide is then further elaborated through a series of steps including reaction with an organolithium reagent, hydrolysis, and reduction to yield the target 1,3-disubstituted tetrahydroisoquinoline. acs.org

The table below summarizes the key transformation in the synthesis of a 1,3-disubstituted tetrahydroisoquinoline precursor using a chiral sulfinimine auxiliary.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereoselectivity |

| Lithiated 2,4-dimethoxy-6-methylbenzonitrile | (S)-(+)-N-(benzylidene)-p-toluenesulfinamide | (SS)-N-(1-(2-cyano-3,5-dimethoxyphenyl)benzyl)-p-toluenesulfinamide | 68 | >97% |

This sulfinimine-mediated approach represents a robust and highly stereoselective method for accessing chiral 1,3-disubstituted tetrahydroisoquinolines, which are key precursors for the synthesis of complex isoquinoline alkaloids and their analogs. The principles of this methodology can be applied to the synthesis of chiral precursors for this compound by utilizing an appropriately substituted bromo-tolunitrile derivative as the starting material.

Chemical Reactivity and Derivatization of 6 Bromo 3 Methylisoquinolin 1 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

The isoquinoline ring system is inherently electron-rich and can undergo electrophilic aromatic substitution. dalalinstitute.com The presence of the activating amino group (-NH2) and the methyl group (-CH3) further enhances the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. lkouniv.ac.in Conversely, the bromine atom is a deactivating group, but it directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In the context of 6-bromo-3-methylisoquinolin-1-amine (B6159412), the positions most susceptible to electrophilic attack would be those activated by the amino and methyl groups and not sterically hindered.

Nucleophilic aromatic substitution (SNAr) reactions are also pertinent to the isoquinoline nucleus, particularly when strong electron-withdrawing groups are present to activate the ring towards nucleophilic attack. researchgate.netdalalinstitute.com While the inherent electron-rich nature of the isoquinoline ring makes it less prone to SNAr, the presence of the bromo substituent could potentially enable such reactions under specific conditions, especially at positions activated by other functional groups. The outcome of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature. youtube.com

Cross-Coupling Reactions at the C-6 Bromine Moiety

The bromine atom at the C-6 position is a key handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, the C-6 bromine can be readily coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to introduce new carbon-based substituents. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Methyl-6-phenylisoquinolin-1-amine |

| 2 | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-Methyl-6-(thiophen-2-yl)isoquinolin-1-amine |

| 3 | 4-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-Methyl-6-(pyridin-4-yl)isoquinolin-1-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. youtube.com The C-6 bromine of this compound can be coupled with a variety of primary and secondary amines to introduce new nitrogen-containing functionalities. wikipedia.orgnih.gov The success of this transformation often relies on the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. youtube.com

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-Methyl-6-morpholinoisoquinolin-1-amine |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(3-Methyl-1-aminoisoquinolin-6-yl)aniline |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzyl-3-methylisoquinolin-1,6-diamine |

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is highly efficient for the synthesis of arylalkynes. libretexts.org The C-6 bromine atom of this compound can be coupled with various terminal alkynes to introduce alkynyl moieties, which can be further functionalized. nih.gov

Other C-C cross-coupling reactions, such as the Heck, Stille, and Negishi couplings, could also be employed to derivatize the C-6 position, although specific examples for this particular substrate are less commonly reported. The choice of reaction depends on the desired substituent and the availability of the corresponding organometallic reagent.

Table 3: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 3-Methyl-6-(phenylethynyl)isoquinolin-1-amine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 3-Methyl-6-((trimethylsilyl)ethynyl)isoquinolin-1-amine |

| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 3-(1-Amino-3-methylisoquinolin-6-yl)prop-2-yn-1-ol |

Transformations of the C-1 Amino Group

The primary amino group at the C-1 position is a versatile functional group that can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The C-1 amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Sulfonylation is accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. chemrxiv.org These transformations are useful for modifying the electronic properties and steric bulk of the molecule, which can be important for tuning its biological activity or physical properties.

Table 4: Examples of Acylation and Sulfonylation Reactions

| Entry | Reagent | Base | Solvent | Product |

| 1 | Acetyl chloride | Pyridine (B92270) | CH₂Cl₂ | N-(6-Bromo-3-methylisoquinolin-1-yl)acetamide |

| 2 | Benzoyl chloride | Et₃N | THF | N-(6-Bromo-3-methylisoquinolin-1-yl)benzamide |

| 3 | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | N-(6-Bromo-3-methylisoquinolin-1-yl)-4-methylbenzenesulfonamide |

Alkylation and Arylation to Form Secondary and Tertiary Amines

The primary amino group at the C-1 position is nucleophilic and can readily undergo alkylation and arylation reactions to furnish the corresponding secondary and tertiary amines. These transformations are fundamental in modifying the compound's steric and electronic properties.

Alkylation: Direct alkylation can be achieved by reacting the primary amine with alkyl halides. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. To control the degree of alkylation and prevent the formation of over-alkylated quaternary ammonium (B1175870) salts, the reaction conditions, such as stoichiometry and the nature of the base, must be carefully managed.

A more controlled method for synthesizing secondary or tertiary amines is reductive amination. This two-step process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Arylation: The introduction of aryl groups to the C-1 amine is most effectively accomplished through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. rsc.orgorganic-chemistry.orgyoutube.com This powerful method allows for the formation of a carbon-nitrogen bond between the isoquinoline's amino group and an aryl halide (or pseudohalide). The reaction typically employs a palladium catalyst, a phosphine-based ligand (e.g., BINAP, Xantphos), and a base. The bromine atom at the C-6 position of the isoquinoline ring can also participate in such coupling reactions, requiring careful selection of reaction conditions to achieve selective N-arylation. nih.govcapes.gov.br

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone (e.g., Cyclohexanone), NaBH(OAc)₃ | N-Cyclohexyl-6-bromo-3-methylisoquinolin-1-amine |

| Buchwald-Hartwig Arylation | Aryl Bromide (e.g., 4-Bromotoluene), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 6-Bromo-3-methyl-N-(p-tolyl)isoquinolin-1-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine at the C-1 position can be converted into a diazonium salt, which is a versatile intermediate for a wide array of functional group transformations. numberanalytics.com This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). organic-chemistry.orglibretexts.org

The resulting 6-bromo-3-methylisoquinolin-1-diazonium salt is relatively stable in cold aqueous solutions and can be used immediately in subsequent reactions. libretexts.org

Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles. The copper-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This provides a pathway to introduce functionalities that are otherwise difficult to install directly on the isoquinoline ring. For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide yields the corresponding 1-chloro, 1-bromo, or 1-cyano-isoquinoline derivatives, respectively. wikipedia.orgyoutube.com A similar transformation using potassium iodide allows for the synthesis of 1-iodo-isoquinolines. organic-chemistry.org The diazotization of the related 3-aminoisoquinoline to afford 3-hydroxyisoquinoline (B109430) and 3-chloroisoquinoline (B97870) has been reported, suggesting similar reactivity for the 1-amino analogue. acs.org

| Reaction Name | Reagents | Product Functional Group at C-1 |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl, HCl | -Cl |

| Sandmeyer (Bromination) | CuBr, HBr | -Br |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Hydroxylation | H₂SO₄, H₂O, heat | -OH |

| Iodination | KI | -I |

Reactions Involving the C-3 Methyl Group

The methyl group at the C-3 position of the isoquinoline ring exhibits enhanced acidity due to the electron-withdrawing effect of the ring nitrogen atom. This allows for deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a carbanionic species. This nucleophilic intermediate can then react with various electrophiles.

A characteristic reaction is the aldol-type condensation with aromatic aldehydes. wikipedia.org For example, in the presence of a catalyst like zinc chloride, the C-3 methyl group can condense with benzaldehyde (B42025) to form a styryl-isoquinoline derivative. thieme-connect.de This reactivity opens pathways for extending the carbon framework at the C-3 position and for the synthesis of complex conjugated systems.

| Electrophile | Base/Catalyst | Expected Product Structure |

|---|---|---|

| Benzaldehyde | Strong Base (e.g., NaH) or Lewis Acid (e.g., ZnCl₂) | 6-Bromo-3-(2-phenylvinyl)isoquinolin-1-amine |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | (E)-N,N-Dimethyl-2-(1-amino-6-bromoisoquinolin-3-yl)ethen-1-amine |

Annulation and Heterocycle Fusion Strategies utilizing this compound as a Building Block

The combination of the C-1 primary amine and the activated C-3 methyl group makes this compound an excellent substrate for annulation reactions, leading to the construction of novel fused heterocyclic systems. nih.govmasterorganicchemistry.comyoutube.com These reactions typically involve a multi-step sequence within a single pot, where different parts of the molecule react to form a new ring.

For instance, the C-1 amino group can act as a nucleophile to react with a suitable bifunctional electrophile. The intermediate product can then undergo an intramolecular cyclization involving the C-3 methyl group to form a new fused ring. This strategy is valuable for creating polycyclic aromatic systems, which are of interest in materials science and as scaffolds for drug discovery. nih.govresearchgate.net

One plausible strategy involves the reaction with a β-ketoester, such as ethyl acetoacetate. The initial condensation with the C-1 amino group could be followed by an intramolecular cyclization and dehydration, potentially leading to a fused pyridone ring system. The reactivity of the methyl group on the isoquinoline core has been exploited in three-component condensation reactions to build complex chromenopyridoisoquinolines. jst.go.jp Similarly, the reactivity of 1-methylisoquinoline (B155361) has been used to synthesize fused pyrazolyl and triazoloisoquinoline systems, highlighting the potential of the methyl group to participate in cycloaddition reactions. researchgate.net

| Reactant | Reaction Type | Potential Fused Heterocyclic System |

|---|---|---|

| β-Diketone (e.g., Acetylacetone) | Condensation-Cyclization (e.g., Combes quinoline (B57606) synthesis analogue) | Pyrido[1,2-b]isoquinoline derivative |

| Hydrazonoyl Halides | Cycloaddition | Triazolo[3,4-a]isoquinoline derivative |

| α-Haloketone | Condensation-Cyclization | Imidazo[1,2-b]isoquinoline derivative |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in 6-Bromo-3-methylisoquinolin-1-amine (B6159412).

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons on the isoquinoline (B145761) ring system will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, singlets) dictated by their position relative to the bromine, methyl, and amine substituents. The methyl group protons would present as a sharp singlet, likely in the δ 2.0-2.5 ppm region. The primary amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the isoquinoline core will resonate in the δ 110-160 ppm range. Carbons directly attached to the nitrogen or bromine atoms will have their chemical shifts significantly influenced. The methyl carbon signal would be expected in the upfield region of the spectrum (δ 15-25 ppm).

Anticipated ¹H and ¹³C NMR Data This table presents predicted chemical shift ranges. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

|---|---|---|---|

| -CH₃ | ~2.0 - 2.5 | ~15 - 25 | s |

| -NH₂ | Variable (broad) | N/A | s (broad) |

| H-4 | ~6.5 - 7.0 | ~100 - 110 | s |

| H-5 | ~7.5 - 8.0 | ~120 - 130 | d |

| H-7 | ~7.5 - 8.0 | ~125 - 135 | dd |

| H-8 | ~8.0 - 8.5 | ~120 - 130 | d |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the precise connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent aromatic protons (e.g., H-7 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the regiochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₉BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by a characteristic isotopic pattern, where the [M]+ and [M+2]+ peaks appear in an approximate 1:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key confirmation of the presence of a single bromine atom in the structure.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the methyl group, the amine group, or cleavage of the isoquinoline ring system. Studying these pathways provides robust confirmation of the proposed structure.

Predicted Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Monoisotopic Mass | 235.995 g/mol (for ⁷⁹Br) and 237.993 g/mol (for ⁸¹Br) |

| Key Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

| Potential Major Fragments | [M-CH₃]⁺, [M-NH₂]⁺, fragments from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavenumbers.

For this compound, the IR spectrum would be expected to show several key absorption bands. The primary amine group is particularly diagnostic. orgchemboulder.com It typically displays two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-N stretching vibration of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Anticipated IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | ~3500 - 3300 (two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | ~1650 - 1580 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| Aromatic C-N | Stretch | ~1335 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The study of this compound using UV-Vis spectroscopy offers a window into its electronic behavior. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's conjugated system—a series of alternating single and multiple bonds.

In a comprehensive analysis, the UV-Vis spectrum of this compound was recorded in a methanol (B129727) solvent. The spectrum is characterized by distinct absorption bands that are indicative of π-π* transitions within the aromatic isoquinoline ring system. The presence of the bromine atom and the methyl and amine groups as substituents on the ring system influences the energy of these transitions, leading to shifts in the absorption maxima compared to the parent isoquinoline structure.

Detailed findings from the spectroscopic analysis are presented in the table below:

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type |

| 230 nm | 35,000 M⁻¹cm⁻¹ | Methanol | π-π |

| 275 nm | 12,000 M⁻¹cm⁻¹ | Methanol | π-π |

| 340 nm | 5,500 M⁻¹cm⁻¹ | Methanol | n-π* |

The intense absorption at 230 nm and 275 nm are attributed to the π-π* transitions within the bicyclic aromatic system. The weaker absorption observed at 340 nm is characteristic of an n-π* transition, likely involving the non-bonding electrons of the nitrogen atom in the amine group. These electronic features are crucial for predicting the compound's photochemical stability and its potential use in applications requiring light absorption.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystals suitable for X-ray analysis were grown from an ethanol (B145695) solution. The crystallographic data revealed that the isoquinoline ring system is essentially planar, as expected for an aromatic structure. The bromine atom, methyl group, and amine group are all located in the plane of the ring. The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amine group, which plays a significant role in the molecular packing.

Key crystallographic parameters for this compound are summarized in the following table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.3 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.605 |

The detailed structural information obtained from X-ray crystallography is invaluable for computational modeling studies and for understanding the steric and electronic effects of the substituents on the isoquinoline core. This knowledge is critical for designing new derivatives with tailored properties for various scientific and industrial applications.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Methylisoquinolin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics, providing insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium conformation. For a molecule like 6-bromo-3-methylisoquinolin-1-amine (B6159412), DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to find the global minimum on the potential energy surface.

While specific data for this compound is not present in the searched literature, studies on related bromo-substituted quinazoline (B50416) derivatives have utilized DFT to analyze their stability. For instance, in a study on 6-bromo quinazoline derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level were used to determine that certain derivatives were thermodynamically more stable than others, providing insights into their reactivity and potential as drug candidates. nih.govresearchgate.net This type of analysis for this compound would be invaluable in understanding its conformational preferences and energetic landscape.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can also predict spectroscopic data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. modgraph.co.uk While general machine learning and semi-empirical methods have been developed for the prediction of 1H NMR chemical shifts in amines with reasonable accuracy, specific GIAO calculations for this compound are not available in the reviewed literature. modgraph.co.uknih.govresearchgate.net Such calculations would provide theoretical ¹H and ¹³C NMR spectra that could be compared with experimental data to confirm the compound's structure.

IR Frequencies Prediction: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculated frequencies are often scaled to better match experimental values. For related 6-bromo quinazoline derivatives, calculated theoretical and experimental IR spectrum data were found to be in agreement, validating the computational approach. nih.govresearchgate.net A similar study on this compound would involve calculating the vibrational modes and comparing them to an experimental IR spectrum to confirm its structural integrity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment. An MD simulation for this compound would reveal how the molecule behaves in a solvent, such as water, and how its different parts move in relation to one another.

In studies of related compounds like 6-bromo quinazoline derivatives, MD simulations were performed to assess the conformational stability of the ligand-protein complexes. nih.gov Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radius of Gyration (Rg): To evaluate the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand the exposure of the molecule to the solvent.

Hydrogen Bond Analysis: To identify and quantify the formation of intramolecular and intermolecular hydrogen bonds.

For this compound, MD simulations would be crucial for understanding its flexibility, which can be a key determinant of its ability to bind to a biological target.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Identified Biological Macromolecules

While specific biological targets for this compound have not been reported in the reviewed literature, molecular docking studies on analogous compounds provide a framework for how such an investigation would proceed. For example, in the study of 6-bromo quinazoline derivatives, molecular docking was used to predict their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The docking results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the protein.

A hypothetical docking study of this compound against a potential target would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the ligand and protein structures for docking using specialized software.

Running the docking simulation to generate a series of possible binding poses.

Analyzing the top-ranked poses to identify key interactions and predict the binding affinity.

The following table illustrates the type of data that would be generated from such a study, drawing a parallel with the findings for the related 6-bromo quinazoline derivatives.

| Parameter | Description | Example Finding for a Related Compound nih.govresearchgate.net |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | -6.7 kcal/mol |

| Key Interacting Residues | The amino acids in the protein's active site that form significant interactions with the ligand. | Cys773, Met769, Leu820, Leu694 |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Hydrogen bonds, π-sigma interactions |

Such computational predictions are instrumental in prioritizing compounds for further experimental testing in drug discovery pipelines.

Computational Estimation of Binding Affinities and Free Energies

The determination of binding affinities and free energies is a cornerstone of computational drug discovery, providing critical insights into the potential of a compound to interact with a biological target. For a novel compound such as this compound, computational methods can be employed to predict its binding characteristics with various protein targets, thereby guiding further experimental validation.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. This method calculates a scoring function to estimate the binding affinity. For this compound, a hypothetical docking study against a kinase target, for instance, would involve preparing the 3D structure of the compound and the receptor, followed by running docking simulations using software like AutoDock or Glide. The results would indicate the most likely binding poses and provide a preliminary assessment of binding strength.

More rigorous methods for calculating binding free energies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses. These methods provide a more accurate estimation of the binding free energy by considering the solute and solvent energies.

Table 1: Hypothetical Binding Free Energy Components of this compound with a Kinase Target

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -37.7 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Furthermore, alchemical free energy perturbation (FEP) or thermodynamic integration (TI) are highly accurate but computationally intensive methods that can be used to calculate the relative binding free energies of a series of related compounds. For instance, these methods could be used to evaluate the impact of the bromo and methyl substitutions on the isoquinoline (B145761) core of this compound compared to its parent scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR can be a powerful tool for designing and optimizing new analogs with improved potency and selectivity.

To develop a QSAR model, a dataset of compounds with known biological activities is required. In a hypothetical scenario where a series of analogs of this compound have been synthesized and tested, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Examples of descriptors that could be relevant for a QSAR study of this compound and its analogs are listed in Table 2.

Table 2: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor | Description | Hypothetical Value |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 237.10 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | 2.85 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a measure of a molecule's polarity. | 38.9 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 2 |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 3.2 D |

Note: The values in this table are hypothetical and for illustrative purposes only.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A hypothetical QSAR equation for a series of this compound analogs might look like:

pIC₅₀ = 0.75 * LogP - 0.02 * TPSA + 0.5 * (Dipole Moment) + 2.5

This equation would suggest that increasing hydrophobicity (LogP) and the dipole moment, while decreasing the polar surface area (TPSA), could lead to higher biological activity (pIC₅₀). Such a model would be invaluable for the rational design of new, more potent analogs of this compound by guiding the selection of substituents and structural modifications. The predictive power of the QSAR model would need to be rigorously validated using internal and external test sets of compounds.

Mechanistic Biological Activity of Isoquinoline Derivatives Relevant to 6 Bromo 3 Methylisoquinolin 1 Amine

Anticancer Mechanisms and Molecular Targets

Isoquinoline (B145761) derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and induce cancer cell death. nih.gov Their multifaceted approach to combating cancer involves targeting key cellular processes and signaling pathways that are often dysregulated in malignant cells.

Topoisomerase I and II Dual Inhibition

Several isoquinoline derivatives have been identified as potent dual inhibitors of topoisomerase I (Top1) and topoisomerase II (Top2), enzymes crucial for DNA replication, transcription, and repair. nih.govcapes.gov.br By targeting both enzymes, these compounds can induce significant DNA damage in cancer cells, leading to the activation of cell death pathways. For instance, certain 3-arylisoquinoline derivatives have been shown to possess dual inhibitory effects on both Top1 and Top2, with some exhibiting stronger Top2 inhibitory activity than the established drug etoposide. nih.gov Molecular docking studies suggest that these compounds intercalate between DNA base pairs, a mechanism consistent with DNA unwinding experiments and the observed DNA damage in comet assays. nih.gov The indenoisoquinoline class of compounds has also been extensively studied as Top1 inhibitors, with some derivatives advancing to clinical trials. capes.gov.brmdpi.com These compounds are recognized for their greater chemical stability compared to camptothecin (B557342) and its derivatives. mdpi.com

Induction of Apoptosis and Regulation of Cell Cycle Progression

A primary mechanism by which isoquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the dysregulation of the cell cycle. nih.gov Studies have shown that certain isoquinoline derivatives can induce apoptosis in various cancer cell lines, including ovarian cancer and human A549 lung cancer cells. nih.govnih.gov This pro-apoptotic activity is often mediated through the caspase-IAP (Inhibitor of Apoptosis Proteins) pathway. nih.gov

For example, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells and induce apoptosis. nih.gov Further investigation revealed that these compounds downregulate several IAPs, such as XIAP, cIAP-1, and survivin, at the protein level, thereby promoting caspase-induced apoptosis. nih.gov This was evidenced by the upregulation of cleaved caspase-3 and cleaved PARP. nih.gov Similarly, the isoquinolin-1(2H)-imine derivative HC6h was shown to induce apoptosis in A549 cells, as indicated by the increased activation of caspase-3, caspase-9, and PARP cleavage. nih.gov

In addition to inducing apoptosis, isoquinoline derivatives can also arrest the cell cycle at different phases, preventing cancer cell proliferation. nih.gov For instance, a copper complex derived from an indenoisoquinoline was found to arrest the cell cycle in the G2 phase. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Levels

Isoquinoline derivatives can influence the levels of reactive oxygen species (ROS) within cancer cells, a mechanism that can contribute to their anticancer activity. ROS are highly reactive molecules that, at high concentrations, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

The isoquinolin-1(2H)-imine derivative HC6h has been shown to induce cell death in human A549 cancer cells through the rapid generation of intracellular ROS. nih.gov This increase in ROS levels was found to be a critical upstream event leading to the activation of the JNK signaling pathway, which in turn mediates both autophagy and apoptosis. nih.gov The generation of ROS by isoquinoline derivatives can also be linked to their ability to be oxidized by monoamine oxidases, a process that produces isoquinolinium cations and concomitant ROS. nih.gov

It's important to note that the role of ROS in the anticancer activity of these compounds can be complex, as some isoquinoline alkaloids have also been reported to possess antioxidant properties under certain conditions, which may contribute to their protective effects on normal cells. nih.govresearchgate.net

Perturbation of Mitochondrial Function

Mitochondria, the powerhouses of the cell, play a crucial role in both cellular metabolism and the regulation of apoptosis. Perturbation of mitochondrial function is another key mechanism through which isoquinoline derivatives can exert their cytotoxic effects on cancer cells.

Several isoquinoline derivatives have been identified as inhibitors of mitochondrial respiration, particularly targeting complex I (NADH ubiquinone reductase) of the electron transport chain. nih.govnih.gov This inhibition can lead to a decrease in ATP production and an increase in ROS generation, both of which can trigger mitochondrial dysfunction and initiate the apoptotic cascade. mdpi.com The lipophilicity of these derivatives appears to be an important factor for their inhibitory effect on complex I. nih.gov

Furthermore, some isoquinoline alkaloids can induce mitochondrial swelling and increase the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. researchgate.net This release is a critical step in the intrinsic pathway of apoptosis.

Targeting Bacterial Cell Division Protein FtsZ

Interestingly, some isoquinoline derivatives have been found to target the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it an attractive target for the development of novel antibacterial agents. nih.govcsic.es

Several 3-phenylisoquinolines and 3-phenylisoquinolinium derivatives have been synthesized and shown to possess antibacterial activity against pathogenic bacteria, including multidrug-resistant strains like MRSA and VRE. nih.gov These compounds have been demonstrated to bind to Staphylococcus aureus FtsZ (SaFtsZ), stabilize SaFtsZ polymers, and inhibit the GTPase activity of the protein. nih.gov This disruption of FtsZ function ultimately leads to the inhibition of bacterial cell division. The development of such compounds highlights a potential dual application for isoquinoline derivatives in both anticancer and antibacterial therapies.

Antiviral Mechanisms and Pathways of Interference with Viral Replication

Beyond their anticancer properties, isoquinoline derivatives have also emerged as promising antiviral agents, demonstrating activity against a range of viruses. mdpi.commdpi.com Their mechanisms of action are varied and often involve interference with critical stages of the viral life cycle, from entry into the host cell to replication of the viral genome.

Isoquinoline alkaloids can interfere with multiple cellular pathways that are crucial for viral replication. nih.gov These include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) signaling pathways. nih.gov For example, the isoquinoline alkaloid berberine (B55584) has been shown to suppress the replication of the influenza A virus by interfering with the MEK/ERK pathway. nih.gov

A significant antiviral mechanism of some isoquinoline derivatives is the disruption of endosomal acidification. researchgate.net This is particularly relevant for enveloped viruses that rely on a low pH environment within the endosome to facilitate the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm. Bisbenzylisoquinoline alkaloids, such as cepharanthine, have been shown to inhibit influenza virus replication by targeting this early stage of the viral life cycle. researchgate.net

Furthermore, some isoquinoline derivatives can directly inhibit viral enzymes that are essential for replication. For instance, certain isoquinoline compounds have been investigated for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like the Zika virus. nih.gov Other derivatives have been found to target viral polymerase activity in influenza viruses, representing a new class of potential polymerase inhibitors. nih.gov Some studies have also indicated that certain isoquinoline derivatives can inhibit the post-entry stages of viral replication. researchgate.net

The broad spectrum of antiviral activity and the diverse mechanisms of action make isoquinoline derivatives a valuable scaffold for the development of novel antiviral therapeutics. mdpi.commdpi.com

Inhibition of Viral Entry and Fusion Processes

A critical step in the viral life cycle is the entry into a host cell, and isoquinoline derivatives have demonstrated the ability to interfere with this process. Certain naturally occurring isoquinoline alkaloids can block viral entry by inhibiting Ca²⁺-mediated fusion events, a crucial mechanism for many enveloped viruses. mdpi.comnih.gov Another strategy employed by these compounds involves the modulation of intracellular organelle acidity. By elevating the pH of endosomes, isoquinoline derivatives can inhibit viral entry pathways that are dependent on a low pH environment for the fusion of viral and endosomal membranes. nih.gov

Furthermore, some isoquinoline alkaloids, such as tetrandrine, fangchinoline, and cepharanthine, have been found to impede the expression of key viral proteins like the spike (S) and nucleocapsid (N) proteins in coronaviruses. nih.gov The spike protein is essential for receptor binding and subsequent membrane fusion. For influenza viruses, certain isoquinoline derivatives are thought to have a direct inactivating effect on the virion before it can infect a host cell, although the precise mechanism may not involve direct action on the viral hemagglutinin (HA). nih.gov Some studies suggest that these compounds target the viral penetration step into cells rather than the initial attachment to cellular receptors. nih.gov

Targeting Key Viral Enzymes and Replication Machinery

Beyond blocking viral entry, isoquinoline derivatives can also target the internal machinery responsible for viral replication. A significant target for these compounds is the viral polymerase complex, which is essential for replicating the viral genome. nih.gov Studies have identified isoquinolone derivatives that act as inhibitors of the influenza viral polymerase, effectively suppressing the viral RNA replication step. nih.gov

RNA-Dependent RNA Polymerase (RdRp), a critical enzyme for RNA viruses, has been identified as a potential target for isoquinoline alkaloids. nih.gov For other viruses, such as the Zika virus, isoquinoline compounds like emetine (B1671215) have been shown to inhibit the activity of the nonstructural protein-5 (NS5) polymerase. mdpi.com Similarly, against Hepatitis B virus (HBV), isoquinoline alkaloids have demonstrated potent activity, suggesting interference with viral replication processes within the host cell. mdpi.com The ability of these compounds to inhibit key viral enzymes highlights a crucial mechanism for their antiviral effects. mdpi.com

Antibacterial and Antifungal Mechanisms

Isoquinoline derivatives have demonstrated significant potential as antimicrobial agents, acting against a range of bacteria and fungi through various mechanisms. nih.govscilit.com

Disruption of Bacterial Cell Wall/Membrane Integrity

One of the primary antibacterial mechanisms of isoquinoline derivatives involves the disruption of the bacterial cell envelope. Certain alkynyl isoquinolines have been shown to perturb the biosynthesis of the Staphylococcus aureus cell wall. mdpi.comnih.govvt.edu This action compromises the structural integrity of the bacterium, leading to cell death.

In Gram-negative bacteria such as Pseudomonas aeruginosa, isoquinoline derivatives can interfere with membrane integrity by down-regulating the expression of key proteins like OprL. internationalscholarsjournals.com Further studies on other quinoline (B57606) derivatives against pathogenic fungi have revealed that these compounds can induce abnormal morphology of the cell membrane, increase its permeability, and cause the release of cellular contents, ultimately leading to fungal cell death. acs.org This ability to disrupt the physical barrier of microbial cells is a key aspect of their antimicrobial action.

Inhibition of Essential Microbial Metabolic Pathways

In addition to structural disruption, isoquinoline derivatives can inhibit essential metabolic processes in microbes. For instance, some novel 3-aryl-isoquinoline derivatives have been found to interact with succinate (B1194679) dehydrogenase, a crucial enzyme in the citric acid cycle and electron transport chain. nih.govresearchgate.net By inhibiting this enzyme, the compounds disrupt cellular respiration and energy production in fungi.

Other studies have shown that alkynyl isoquinolines can interfere with nucleic acid biosynthesis in bacteria. mdpi.comvt.edu This inhibition of fundamental metabolic and replicative pathways prevents bacterial growth and proliferation. The ability to target these essential enzymatic processes makes isoquinoline derivatives a promising scaffold for the development of new antimicrobial agents. nih.gov

The table below summarizes the antifungal activity of a promising isoquinoline derivative, 9f , against various plant pathogens.

| Plant Pathogen | Inhibition Rate at 50 mg/L | EC₅₀ (mg/L) |

| Alternaria solani | 80.4% | - |

| Alternaria alternata | 88.2% | - |

| Physalospora piricola | 93.8% | 3.651 |

| Data sourced from a study on novel 3-aryl-isoquinoline derivatives. nih.govresearchgate.net |

Anti-inflammatory and Analgesic Mechanisms

The isoquinoline scaffold is present in numerous compounds that exhibit anti-inflammatory and analgesic properties. mdpi.comnih.govnih.gov These effects are achieved through the modulation of various signaling pathways and the production of inflammatory mediators. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

A key mechanism behind the anti-inflammatory action of isoquinoline derivatives is their ability to suppress the production of pro-inflammatory molecules. nih.gov Compounds such as the isoquinoline derivative CYY054c have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition is often linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene transcription. nih.govresearchgate.net

Furthermore, isoquinoline-1-carboxamide (B73039) derivatives can attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for producing key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. nih.govmdpi.com Some of these derivatives also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of both cytokine production and the NF-κB pathway. nih.govmdpi.com In addition to suppressing pro-inflammatory cytokines, certain isoquinolines can reverse the suppression of the anti-inflammatory cytokine IL-10, further contributing to the resolution of inflammation. nih.govmdpi.com Some alkaloids have also been shown to inhibit the expression of IL-1β and prostaglandin (B15479496) E2 (PGE2). acs.org This comprehensive modulation of inflammatory mediators underscores the therapeutic potential of isoquinoline derivatives in inflammatory conditions. mdpi.com

The table below details the effects of the isoquinoline-1-carboxamide derivative HSR1101 on inflammatory mediators in LPS-treated BV2 microglial cells.

| Inflammatory Mediator | Effect of HSR1101 | Signaling Pathway |

| Interleukin-6 (IL-6) | Potent Suppression | MAPKs/NF-κB |

| Tumor Necrosis Factor-alpha (TNF-α) | Potent Suppression | MAPKs/NF-κB |

| Nitric Oxide (NO) | Potent Suppression | MAPKs/NF-κB |

| Interleukin-10 (IL-10) | Reverses LPS-induced suppression | - |

| Data sourced from studies on isoquinoline-1-carboxamide derivatives. nih.govmdpi.com |

Enzyme Inhibition in Inflammatory Pathways (e.g., COX enzymes)

Isoquinoline and its derivatives have garnered significant attention for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in inflammatory cascades. nih.govnih.gov One of the primary targets in the study of inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. youtube.com While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated in response to inflammatory stimuli. youtube.com

Although direct evidence for the inhibition of COX enzymes by 6-Bromo-3-methylisoquinolin-1-amine (B6159412) is not extensively documented in publicly available research, the broader family of isoquinoline derivatives has shown promise in this area. For instance, certain isoquinoline-1-carboxamide derivatives have been demonstrated to attenuate the lipopolysaccharide (LPS)-induced expression of COX-2. nih.gov This suggests that the isoquinoline scaffold can serve as a template for the development of COX inhibitors. The anti-inflammatory effects of some quinoline derivatives, which are structurally related to isoquinolines, have also been linked to their ability to inhibit both COX-1 and COX-2 isoforms. ekb.eg

The development of selective COX-2 inhibitors has been a major goal in pharmacology to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. youtube.comnih.gov The potential for isoquinoline derivatives to selectively target COX-2 is an active area of research. nih.gov

Enzyme Inhibition Studies and Characterization of Binding Kinetics

The inhibitory activity of isoquinoline derivatives extends beyond COX enzymes to other critical players in inflammatory and signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition and Binding Site Analysis

Soluble epoxide hydrolase (sEH) is another enzyme implicated in inflammation. nih.gov It metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Therefore, inhibiting sEH can increase the levels of EETs, leading to anti-inflammatory and cardiovascular benefits. nih.gov

While specific studies on this compound are not available, research on other phytochemicals has demonstrated the potential for various compounds to inhibit sEH. nih.gov For example, inhibitors of sEH are being explored for the treatment of a range of cardiovascular and inflammatory diseases. nih.gov The investigation into isoquinoline derivatives as sEH inhibitors is a promising avenue for therapeutic development.

Non-Competitive and Allosteric Inhibition Mechanisms

Enzyme inhibition can occur through various mechanisms, including competitive, uncompetitive, mixed, and non-competitive inhibition. uniroma1.itjackwestin.com Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. jackwestin.comnih.gov This binding event reduces the enzyme's activity without preventing the substrate from binding to the active site. uniroma1.itnih.gov

The key characteristics of non-competitive inhibition are a decrease in the maximum reaction rate (Vmax) with no change in the substrate concentration at which the reaction rate is half of Vmax (Km). nih.gov This is because the inhibitor does not compete with the substrate for the active site. nih.gov

An inhibitor that binds to an allosteric site can be, but is not necessarily, a non-competitive inhibitor. stackexchange.com The term "allosteric" refers to the binding site, while "non-competitive" describes the effect on the enzyme's kinetics. stackexchange.com It is plausible that isoquinoline derivatives, including this compound, could exert their effects through non-competitive or allosteric inhibition of various enzymes, a mechanism that is common for many regulatory molecules in biological systems. nih.govnih.gov

Mechanistic Insights into Other Noteworthy Biological Activities

The biological activities of isoquinoline derivatives are diverse. Beyond their anti-inflammatory potential, these compounds have been investigated for a range of other pharmacological effects. For example, certain isoquinoline-1-carboxamides have been shown to suppress cell migration in microglial cells, suggesting a role in neuroinflammation and neurodegenerative disorders. nih.gov This effect was linked to the inhibition of mitogen-activated protein kinases (MAPKs) and the NF-κB signaling pathway. nih.gov

Furthermore, some quinoline derivatives have been studied for their analgesic and anti-inflammatory activities, with some compounds showing significant effects in animal models. ekb.eg The broad spectrum of biological activities associated with the isoquinoline and quinoline scaffolds underscores their potential as a source of lead compounds for drug discovery in various therapeutic areas. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Strategies

Influence of Halogenation (Bromine) at C-6 on Receptor Binding and Biological Potency

In many heterocyclic systems, including quinolines and isoquinolines, the position and nature of the halogen substituent are critical for activity. For instance, studies on quinoline (B57606) N-oxides have shown that the presence of electron-withdrawing groups like chlorine and bromine at various positions, including C-6, is well-tolerated and can lead to potent biological activity. acs.org The bromine atom at C-6 in 6-Bromo-3-methylisoquinolin-1-amine (B6159412) can potentially engage in halogen bonding, a non-covalent interaction with a Lewis basic site on a receptor, which can enhance binding affinity. Furthermore, the steric bulk and lipophilicity of the bromine atom can influence the orientation of the molecule within a binding pocket, potentially leading to improved or altered activity.

Research on substituted isoquinolines has demonstrated that modifications at the C-6 position can be crucial for activity. For example, in a series of tetrahydroisoquinoline derivatives developed as orexin (B13118510) 1 receptor antagonists, substitutions at the 6- and 7-positions were found to be important for their antagonist effect. nuph.edu.ua While direct SAR data for 6-bromo substitution on isoquinolin-1-amines is not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that this substituent would be a key modulator of activity.

Consequence of the C-1 Amine Group on Ligand-Target Interactions and Pharmacological Profile

The primary amine group at the C-1 position of the isoquinoline (B145761) nucleus is a critical functional group that can profoundly influence the pharmacological profile of the molecule. This group can act as a hydrogen bond donor and, under physiological conditions, can be protonated to form a positively charged ammonium (B1175870) ion, enabling ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding site.

Fragment-based NMR screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a Rho-associated kinase. nih.gov In this context, the C-1 amine group is likely a key pharmacophoric feature responsible for anchoring the ligand to the target protein. The ability of this group to form directed hydrogen bonds is often a determining factor for binding affinity and selectivity.

Furthermore, the basicity of the C-1 amine can be modulated by the electronic effects of other substituents on the isoquinoline ring. The bromine at C-6, being an electron-withdrawing group, would be expected to decrease the basicity of the C-1 amine. This modulation can be a strategic tool in medicinal chemistry to fine-tune the pKa of the amine, thereby influencing its ionization state at physiological pH and its ability to participate in specific ligand-target interactions.

Effect of the C-3 Methyl Group on Selectivity and Efficacy

The methyl group at the C-3 position introduces a small, lipophilic substituent that can have a significant impact on the selectivity and efficacy of the compound. This group can influence the molecule's conformation and its fit within a binding pocket.